Benzenepropanoic acid, 3-chloro-5-hydroxy-
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Overview
Description
Benzenepropanoic acid, 3-chloro-5-hydroxy-, is an organic compound with the molecular formula C9H9ClO3. This compound is characterized by a benzene ring substituted with a propanoic acid group, a chlorine atom at the 3-position, and a hydroxyl group at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-chloro-5-hydroxy-, typically involves the chlorination of benzenepropanoic acid followed by hydroxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus trichloride to introduce the chlorine atom at the 3-position. The hydroxyl group can then be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or sodium hydroxide under controlled conditions .
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 3-chloro-5-hydroxy-, often involves large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3-chloro-5-hydroxy-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of 3-chloro-5-hydroxybenzophenone or 3-chloro-5-hydroxybenzoic acid.
Reduction: Formation of Benzenepropanoic acid, 3-hydroxy-.
Substitution: Formation of 3-amino-5-hydroxybenzenepropanoic acid or 3-alkyl-5-hydroxybenzenepropanoic acid.
Scientific Research Applications
Benzenepropanoic acid, 3-chloro-5-hydroxy-, has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3-chloro-5-hydroxy-, involves its interaction with specific molecular targets and pathways. It is known to act as a selective agonist of the lactate receptor, GPR81. Stimulation of GPR81 in adipose tissue leads to a decrease in triglyceride lipolysis, which can have various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
- Benzenepropanoic acid, α-hydroxy-, methyl ester
- 3-Chloro-5-hydroxybenzoic acid
Uniqueness
Benzenepropanoic acid, 3-chloro-5-hydroxy-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective agonism of GPR81 sets it apart from other similar compounds, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C9H9ClO3 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5,11H,1-2H2,(H,12,13) |
InChI Key |
AEWLGOJBKRCCAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)CCC(=O)O |
Origin of Product |
United States |
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